molecular formula C12H17IN2O6 B13914970 1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13914970
M. Wt: 412.18 g/mol
InChI Key: FXYLFQWMLIQOQX-QCNRFFRDSA-N
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Description

1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring and a modified oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps. One common method includes the protection of hydroxyl groups, iodination, and subsequent deprotection. The reaction conditions often require specific reagents such as iodine and protecting groups like silyl ethers.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The iodide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H17IN2O6

Molecular Weight

412.18 g/mol

IUPAC Name

1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H17IN2O6/c1-19-4-5-20-10-9(17)7(6-13)21-11(10)15-3-2-8(16)14-12(15)18/h2-3,7,9-11,17H,4-6H2,1H3,(H,14,16,18)/t7-,9-,10-,11-/m1/s1

InChI Key

FXYLFQWMLIQOQX-QCNRFFRDSA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CI)O

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CI)O

Origin of Product

United States

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